![molecular formula C12H9BrN2OS2 B3046128 N-((3-bromothiophen-2-yl)carbamothioyl)benzamide CAS No. 1199589-64-4](/img/structure/B3046128.png)
N-((3-bromothiophen-2-yl)carbamothioyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of primary amines with carbonyl compounds (aldehyde or ketone) to form imines . For instance, the synthesis of “N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine” involves the condensation of commercially available 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid .Scientific Research Applications
Suzuki Cross-Coupling Reactions: BTCTB can be used as a substrate in Suzuki cross-coupling reactions. For instance, researchers have successfully synthesized (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs via this method . These derivatives exhibit interesting properties and can serve as intermediates for further functionalization.
Antioxidant and Antibacterial Activities
While not directly related to BTCTB, its analogs (such as 2,3-dimethoxybenzamides) have been studied for their antioxidant and antibacterial properties:
Antioxidant Potential: Some derivatives exhibit antioxidant activity, which is essential for combating oxidative stress and preventing cell damage. Researchers explore their potential as natural antioxidants or as additives in food and cosmetic formulations .
properties
IUPAC Name |
N-[(3-bromothiophen-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS2/c13-9-6-7-18-11(9)15-12(17)14-10(16)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOMXYYJNHYJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225885 | |
Record name | N-[[(3-Bromo-2-thienyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199589-64-4 | |
Record name | N-[[(3-Bromo-2-thienyl)amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199589-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(3-Bromo-2-thienyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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